![molecular formula C14H13F3N6O B2868828 3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034201-64-2](/img/structure/B2868828.png)

3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

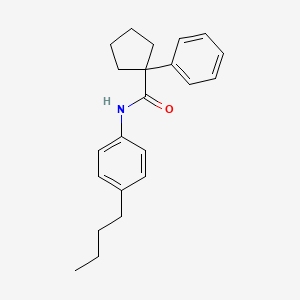

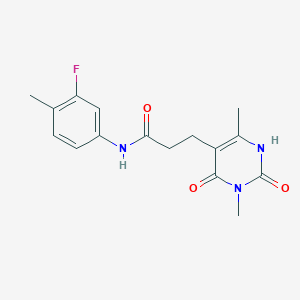

The compound “3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of triazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of triazole compounds, including the one , is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows triazole compounds to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazole compounds, including the one , are known to undergo a variety of chemical reactions. For instance, they can be synthesized via multi-component reactions of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds depend on their specific structure and the substituents they carry. For instance, some triazole compounds have been found to display antimicrobial activity .Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties . They can bind with a variety of enzymes and receptors in biological systems, making them effective against a range of pathogens. The triazole ring present in the compound can potentially be exploited to develop new antibacterial agents to combat multidrug-resistant bacteria .

Anticancer Potential

The structural motif of triazole is often found in compounds with anticancer activities . The ability of triazole derivatives to interact with biological macromolecules can be harnessed to design novel therapies targeting specific cancer pathways .

Antifungal Uses

Similar to their antibacterial properties, triazole compounds, including the one , may exhibit antifungal effects . They are a part of the azole class of antifungal drugs, which includes well-known medications such as fluconazole and voriconazole .

Antioxidant Properties

Triazoles can act as antioxidants , reducing or neutralizing free radicals and thus protecting cells against oxidative damage. This property can be particularly useful in the development of treatments for diseases caused by oxidative stress .

Antiviral Applications

The triazole core structure is also associated with antiviral activity . Research into triazole derivatives could lead to the creation of new antiviral drugs that are more effective against resistant viral strains .

Anti-inflammatory and Analgesic Effects

Compounds with a triazole ring have been reported to possess anti-inflammatory and analgesic properties . This makes them candidates for the development of new pain relief medications, especially for chronic inflammatory conditions .

Mechanism of Action

Target of Action

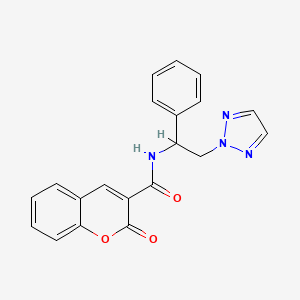

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazines, have been identified to provide potent ligands for numerous receptors . These compounds have been regarded as a “privileged motif” for several decades .

Mode of Action

It’s known that triazole compounds, which are part of this compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets by binding to them, leading to changes in their function.

Biochemical Pathways

Compounds with similar structures have been used as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms . This suggests that this compound could potentially affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Some compounds with similar structures have shown moderate to good antibacterial activities against both gram-positive and gram-negative bacterial strains . This suggests that this compound could potentially have similar effects.

Action Environment

It’s known that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

Future Directions

The future directions for research on this compound and similar triazole compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the method offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

properties

IUPAC Name |

3,5-dimethyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N6O/c1-7-12(8(2)20-19-7)13(24)18-6-11-22-21-10-5-9(14(15,16)17)3-4-23(10)11/h3-5H,6H2,1-2H3,(H,18,24)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDRKSOSXKBVCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868747.png)

![methyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2868748.png)

![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)

![5-Benzyl-2-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2868758.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868760.png)

![1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2868761.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2868766.png)